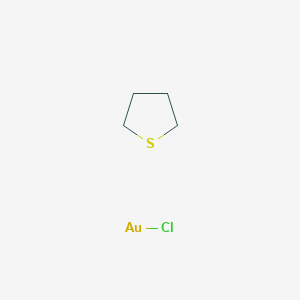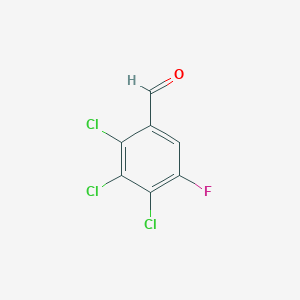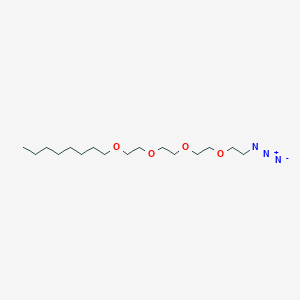
1-Aminoisoquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminoisoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the first position and a nitrile group at the sixth position
作用機序
Target of Action
Isoquinoline derivatives, which are structurally related to this compound, are known to have widespread occurrence in nature and are integrated into versatile chemical structures with pharmaceutical value .
Mode of Action
It’s known that isoquinoline was replaced with 1-aminophthalazine to enhance c1s inhibitory activity while exhibiting good selectivity against other serine proteases . This suggests that the compound may interact with its targets through inhibition, leading to changes in their function .
Biochemical Pathways
Related compounds such as quinoxalines and quinolin-8-amines are known to be involved in various biological processes
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Action Environment
It’s known that the compound can be shipped at room temperature, suggesting that it may be stable under a range of environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinoline-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isoquinoline with suitable nitrile and amino group donors under controlled conditions. For instance, the reaction of isoquinoline with cyanogen bromide and subsequent treatment with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as solvent-free conditions or microwave irradiation, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-Aminoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different aminoisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties .
科学的研究の応用
1-Aminoisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
類似化合物との比較
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but without the amino and nitrile groups.
Isoquinoline: The parent compound of 1-aminoisoquinoline-6-carbonitrile, lacking the amino and nitrile substitutions.
1-Aminoisoquinoline: Similar to this compound but without the nitrile group.
Uniqueness: this compound is unique due to the presence of both an amino group and a nitrile group on the isoquinoline ring.
特性
IUPAC Name |
1-aminoisoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZAMHRBLYOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)




![2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6315678.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)



